molecular formula C18H17ClN2O3 B2667760 N'-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide CAS No. 1396873-99-6

N'-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide

Cat. No.: B2667760
CAS No.: 1396873-99-6
M. Wt: 344.8
InChI Key: SUCBVNVJQZGIGB-UHFFFAOYSA-N
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Description

N'-(2-Chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring a 2-chlorophenyl group and a hydroxy-substituted dihydroindenyl moiety. The compound’s structure combines a rigid indenyl scaffold with a flexible ethanediamide linker, which may enhance binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-14-7-3-4-8-15(14)21-17(23)16(22)20-11-18(24)10-9-12-5-1-2-6-13(12)18/h1-8,24H,9-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCBVNVJQZGIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several ethanediamide derivatives and related amides. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives

Compound Name / ID Key Structural Features Biological Activity / Applications Reference(s)
N'-(2-Chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide 2-Chlorophenyl, hydroxy-substituted dihydroindenyl, ethanediamide linker Inferred: Potential enzyme inhibition or antiviral activity
OLK (0LK) 4-Chloro-3-fluorophenyl, carbamimidamido-substituted dihydroindenyl, ethanediamide HIV-1 entry inhibitor (co-crystallized with gp120)
0LL 4-Chloro-3-fluorophenyl, amino-substituted dihydroindenyl, ethanediamide HIV-1 entry inhibitor (PDB: 4DKP)
Compound 273 4-Chloro-3-fluorophenyl, carbamimidamido-substituted dihydroindenyl, ethanediamide Co-crystalized inhibitor (AutoDock Vina score: -9.3 kcal/mol)
BG13899 1-Hydroxy-2,3-dihydro-1H-inden-1-yl, benzothiazole-2-carboxamide No direct activity data; structural analog

Key Observations

Substituent Effects on Bioactivity: The 2-chlorophenyl group in the target compound contrasts with the 4-chloro-3-fluorophenyl substituents in OLK, 0LL, and Compound 273. The latter group is associated with enhanced binding to HIV-1 gp120 due to halogen interactions in hydrophobic pockets . The hydroxy group on the dihydroindenyl moiety may improve solubility compared to amino or carbamimidamido groups in analogs like 0LL and OLK, but could reduce target affinity if hydrogen bonding is critical .

Conformational Rigidity: The dihydroindenyl scaffold in the target compound provides rigidity similar to OLK and 0LL, which are optimized for enzyme binding.

Pharmacological Data Gaps :

  • Unlike OLK and 0LL (with resolved co-crystal structures in PDB entries 4DKQ and 4DKP), the target compound lacks experimental binding or efficacy data. Its activity must be inferred from structural parallels .

Synthetic Accessibility :

  • The ethanediamide linker is synthetically tractable, as seen in analogs like Compound 273. However, the hydroxy group may require protective strategies during synthesis to avoid side reactions .

Research Implications

  • Molecular Docking : Computational studies (e.g., AutoDock Vina) could predict binding modes of the target compound against HIV-1 gp120 or similar targets, leveraging structural data from OLK and 0LL .
  • ADME Profiling: The hydroxy group may enhance aqueous solubility compared to amino-substituted analogs, but metabolic stability (e.g., glucuronidation) must be evaluated .

Q & A

Q. What synthetic strategies are recommended for synthesizing N'-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling the 2-chlorophenylamine derivative with a hydroxy-dihydroindenylmethyl intermediate using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
  • Chiral resolution : If stereocenters are present, chiral HPLC or enzymatic resolution may be required to isolate enantiopure forms, as seen in analogous indenyl derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (n-hexane/ethyl acetate) are standard for isolating high-purity crystals .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98%) .
  • NMR spectroscopy : Confirm stereochemistry and functional groups via 1^1H and 13^13C NMR, comparing chemical shifts to related ethanediamides (e.g., δ~8.1 ppm for amide protons) .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]+^+) and rule out byproducts .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported binding affinities for this compound?

  • Crystallographic refinement : Use SHELXL (via SHELX suite) to refine crystal structures, leveraging high-resolution data (≤1.8 Å) to resolve atomic positions and hydrogen-bonding networks .
  • Binding site analysis : Compare ligand-protein interactions (e.g., hydrophobic contacts, hydrogen bonds) in structures like PDB 4DKQ (a related ethanediamide-HIV gp120 complex) to identify key residues influencing affinity discrepancies .

Q. What computational methods are effective for predicting the compound’s activity against viral targets?

  • Molecular docking : Employ AutoDock Vina or Schrödinger Glide to dock the compound into target proteins (e.g., HIV gp120), validating protocols by reproducing crystallographic poses of analogs (RMSD <2.0 Å) .
  • Free-energy calculations : Use MM-GBSA to rank binding energies, correlating with experimental IC50_{50} values to prioritize derivatives for synthesis .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

  • Scaffold modulation : Introduce substituents (e.g., halogens, methyl groups) at the dihydroindenyl or chlorophenyl moieties to probe steric/electronic effects, as demonstrated in aggrecanase inhibitors .
  • Pharmacophore modeling : Define essential features (e.g., hydrogen-bond acceptors, aromatic rings) using tools like MOE to guide analog design and minimize off-target interactions .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in enzymatic inhibition assays?

  • Assay standardization : Normalize data using internal controls (e.g., reference inhibitors) and replicate experiments across multiple plate formats to minimize variability .
  • Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms, clarifying conflicting IC50_{50} values .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions, monitoring degradation via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound loss using UPLC-PDA .

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